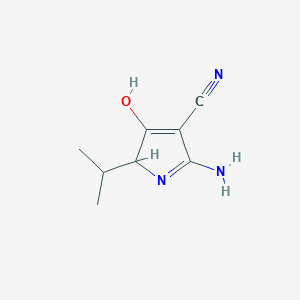
5-Fluoro-2-(propylamino)benzoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Fluoro-2-(propylamino)benzoic acid is an organic compound with the molecular formula C10H12FNO2. It is a derivative of benzoic acid, where the hydrogen atom at the 5-position of the benzene ring is replaced by a fluorine atom, and the hydrogen atom at the 2-position is replaced by a propylamino group.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-Fluoro-2-(propylamino)benzoic acid typically involves the following steps:
Starting Material: The synthesis begins with 4-fluoroaniline as the starting material.
Reaction with Hydrated Chloral and Oxammonium: The 4-fluoroaniline is reacted with hydrated chloral and oxammonium to introduce the propylamino group at the 2-position.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. These methods often include the use of continuous-flow reactors to ensure consistent product quality and yield .
Analyse Chemischer Reaktionen
Types of Reactions
5-Fluoro-2-(propylamino)benzoic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines or alcohols .
Wissenschaftliche Forschungsanwendungen
5-Fluoro-2-(propylamino)benzoic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.
Industry: The compound is used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 5-Fluoro-2-(propylamino)benzoic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in metabolic pathways, leading to changes in cellular function .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5-Fluoro-2-hydroxybenzoic acid: Similar in structure but with a hydroxyl group instead of a propylamino group.
2-Amino-5-fluorobenzoic acid: Similar in structure but with an amino group instead of a propylamino group.
Uniqueness
5-Fluoro-2-(propylamino)benzoic acid is unique due to the presence of both the fluorine atom and the propylamino group, which confer specific chemical and biological properties. These structural features make it a valuable compound for various research and industrial applications .
Eigenschaften
Molekularformel |
C10H12FNO2 |
|---|---|
Molekulargewicht |
197.21 g/mol |
IUPAC-Name |
5-fluoro-2-(propylamino)benzoic acid |
InChI |
InChI=1S/C10H12FNO2/c1-2-5-12-9-4-3-7(11)6-8(9)10(13)14/h3-4,6,12H,2,5H2,1H3,(H,13,14) |
InChI-Schlüssel |
JQJNBTDHUZIWQZ-UHFFFAOYSA-N |
Kanonische SMILES |
CCCNC1=C(C=C(C=C1)F)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-{[(Benzyloxy)carbonyl]amino}-4-(propan-2-yl)-1,3-oxazole-5-carboxylic acid](/img/structure/B13207643.png)




![2-[4-(Benzyloxy)phenyl]-8,8-dimethyl-4H,6H,7H,8H,9H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B13207687.png)


![6-Methyl-4H,5H,6H,7H-thieno[2,3-c]pyridine-7-carboxylic acid](/img/structure/B13207701.png)
![[1-(Propan-2-yl)-1H-pyrazol-5-yl]methanesulfonyl chloride](/img/structure/B13207710.png)
![4-[2,5-Dimethyl-1-(prop-2-en-1-yl)-1H-pyrrol-3-yl]-1,3-thiazol-2-amine](/img/structure/B13207712.png)
![{8,8-Dimethyl-1,7-dioxaspiro[4.4]nonan-2-yl}methanol](/img/structure/B13207714.png)
